molecular formula C7H9NO2 B1336123 (3-Methoxypyridin-2-yl)methanol CAS No. 51984-46-4

(3-Methoxypyridin-2-yl)methanol

Cat. No.: B1336123
CAS No.: 51984-46-4
M. Wt: 139.15 g/mol
InChI Key: RDXXAIGOEPIQPK-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a hydroxymethyl group at the second position of the pyridine ring

Mechanism of Action

Target of Action

The primary targets of (3-Methoxypyridin-2-yl)methanol are currently unknown. This compound is a synthetic compound used in scientific experiments as a building block in various chemical reactions

Mode of Action

The mode of action of This compoundIt’s known that this compound belongs to the class of pyridinylmethanols , which have been studied for their wide range of pharmacological and biochemical properties .

Biochemical Pathways

The specific biochemical pathways affected by This compoundAs a pyridinylmethanol, it may interact with various biochemical pathways, but further studies are required to elucidate these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt’s known that this compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

The molecular and cellular effects of This compoundAs a synthetic compound used in various chemical reactions, its effects would largely depend on the specific context of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyridin-2-yl)methanol typically involves the reaction of 3-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-Methoxypyridine-2-carboxaldehyde or 3-Methoxypyridine-2-carboxylic acid.

    Reduction: 3-Methoxypyridin-2-ylmethanol (if starting from an aldehyde or ketone).

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(3-Methoxypyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    3-Hydroxypyridine:

    2-Hydroxymethylpyridine: Similar structure but lacks the methoxy group, influencing its chemical properties.

Uniqueness

(3-Methoxypyridin-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXXAIGOEPIQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415946
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-46-4
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (41.66 g ,0.744 mol) was ground under nitrogen and stirred in DMSO (130 ml, anhydrous) for 20 min. 3-Hydroxy-2-hydroxymethyl pyridine hydrochloride [Aldrich] (47 g, 0.248 mol) was added and stirred for 30 rain in an ice bath. Methyl iodide (35.2 g, 0.248 mol, 15.43 ml) in DMSO (20 ml) was added dropwise to the solution and then allowed to stir overnight at room temperature. 5N HCl was added to pH 1 and the solution was extracted with dichloromethane (5×500 ml). The aqueous was then basified with 5N NaOH to pH 14 and extracted with dichloromethane (3×500 ml). The organics (base wash) were dried over sodium sulfate, and concentrated leaving tan colored crystals. The solid was recrystallized (50% ethyl acetate/hexanes) providing 10.8 g (32%) of the titled product as light tan crystals:
Quantity
41.66 g
Type
reactant
Reaction Step One
Quantity
47 g
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reactant
Reaction Step Two
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15.43 mL
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reactant
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20 mL
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0 (± 1) mol
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Quantity
130 mL
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Reaction Step Five
Yield
32%

Synthesis routes and methods II

Procedure details

Sodium borohydride (6.3 g) was added slowly over 75 minutes to a solution of 3-methoxy-2-methoxycarbonylpyridine (9.2 g) in ethanol. Methanol (100 ml) was then added and after the initial vigorous reaction had subsided, further sodium borohydride (8.3 g) was added over a further 3 hours, and the mixture was left to stand overnight. The solvent was evaporated, the residue dissolved in water and extracted with chloroform and the chloroform solution dried. Evaporation, and crystallisation from ether gave 2-hydroxymethyl-3-methoxypyridine (4.4 g) m.p. 72.5°-73.5°.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
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reactant
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0 (± 1) mol
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Quantity
100 mL
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Quantity
8.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Heat a mixture of 3-hydroxypicolinic acid (5.3 g, 38 mmol), potassium carbonate (15.8 g, 114 mmol), and iodomethane (9.6 mL, 153 mmol) in acetone (100 mL) and DMF (10 mL) overnight at 60° C. Cool the reaction mixture to ambient temperature, pour into brine, extract three times with ethyl ether, dry over anhydrous MgSO4 and concentrate in vacuo. Pass through a short plug of silica gel eluting with ether to provide 3-methoxy-2-methoxycarbonylpyridine as a pale yellow liquid (6.3 g, 100%). To a solution of 3-methoxy-2-methoxycarbonyl-pyridine (2.34 g, 14.0 mmol) in dry THF (25 mL) add slowly with stirring a solution of 1M lithium aluminum hydride in THF (10 mL, 10 mmol) and continue stirring overnight at ambient temperature. Quench cautiously with sodium sulfate decahydrate, filter under suction and rinse the solids with additional THF. Concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (3:1) to provide the desired intermediate as a white solid (350 mg, 18%).
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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